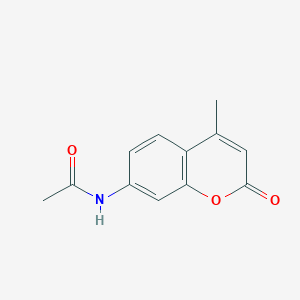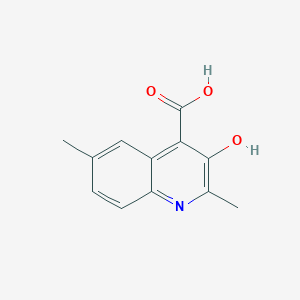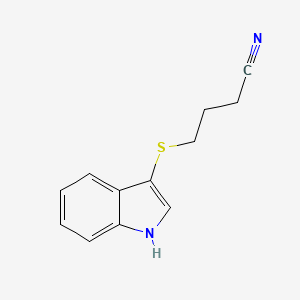![molecular formula C7H4BrFN2 B11891598 3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
3-Bromo-6-fluoroimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-fluoroimidazo[1,5-a]piridina: es un compuesto heterocíclico que pertenece a la familia de la imidazo[1,5-a]piridina. Este compuesto se caracteriza por la presencia de átomos de bromo y flúor en las posiciones 3.ª y 6.ª, respectivamente, en el anillo de imidazo[1,5-a]piridina. Es un intermedio valioso en la síntesis orgánica y tiene aplicaciones en química medicinal y ciencia de materiales.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 3-Bromo-6-fluoroimidazo[1,5-a]piridina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con los derivados de piridina e imidazol sustituidos apropiados.
Bromación: La bromación del anillo de imidazo[1,5-a]piridina se logra utilizando bromo o N-bromosuccinimida (NBS) en condiciones controladas.
Métodos de producción industrial: La producción industrial de 3-Bromo-6-fluoroimidazo[1,5-a]piridina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Reactores de flujo por lotes o continuo: Estos reactores se utilizan para controlar los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción.
Purificación: El producto bruto se purifica utilizando técnicas como la recristalización, la cromatografía en columna o la destilación para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 3-Bromo-6-fluoroimidazo[1,5-a]piridina se somete a varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo y flúor pueden sustituirse con otros grupos funcionales utilizando reacciones de sustitución nucleofílica o electrofílica.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como las reacciones de Suzuki-Miyaura y Heck para formar compuestos biarílicos.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Se utilizan reactivos como la azida de sodio, el cianuro de potasio o las aminas en condiciones básicas.
Sustitución electrofílica: Se utilizan reactivos como los haluros de alquilo o los cloruros de acilo en condiciones ácidas o neutras.
Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de imidazo[1,5-a]piridina sustituidos, compuestos biarílicos y varios heterociclos funcionalizados.
Aplicaciones Científicas De Investigación
Química: 3-Bromo-6-fluoroimidazo[1,5-a]piridina se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas. Se emplea en el desarrollo de nuevos ligandos, catalizadores y materiales.
Biología: En la investigación biológica, este compuesto se utiliza para estudiar la relación estructura-actividad (SAR) de diversas moléculas bioactivas. Sirve como precursor para la síntesis de posibles candidatos a fármacos.
Medicina: El compuesto tiene aplicaciones potenciales en química medicinal para el desarrollo de nuevos productos farmacéuticos. Se investiga su actividad contra diversas enfermedades, como el cáncer, las enfermedades infecciosas y los trastornos neurológicos.
Industria: En el sector industrial, 3-Bromo-6-fluoroimidazo[1,5-a]piridina se utiliza en la producción de productos químicos especiales, agroquímicos y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-6-fluoroimidazo[1,5-a]piridina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o modulador de enzimas, receptores o vías de señalización. El mecanismo exacto depende de la aplicación específica y de la molécula diana. Por ejemplo, en química medicinal, puede inhibir la actividad de una enzima particular involucrada en la progresión de la enfermedad, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares:
- 3-Bromo-6-cloroimidazo[1,5-a]piridina
- 3-Bromo-6-metilimidazo[1,5-a]piridina
- 3-Bromo-6-fenilimidazo[1,5-a]piridina
Comparación: 3-Bromo-6-fluoroimidazo[1,5-a]piridina es único debido a la presencia de átomos de bromo y flúor, que imparten propiedades químicas y físicas distintas. El átomo de flúor aumenta la lipofilia y la estabilidad metabólica del compuesto, convirtiéndolo en un andamiaje valioso en el diseño de fármacos. En comparación con sus análogos, puede exhibir diferente reactividad y actividad biológica, lo que lo hace adecuado para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C7H4BrFN2 |
|---|---|
Peso molecular |
215.02 g/mol |
Nombre IUPAC |
3-bromo-6-fluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-7-10-3-6-2-1-5(9)4-11(6)7/h1-4H |
Clave InChI |
HPRSKAWJVNYSOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN2C1=CN=C2Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)





![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)




![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)


